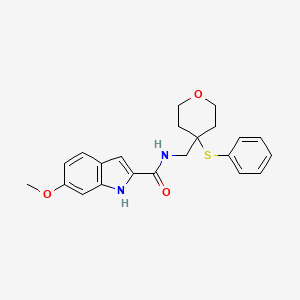

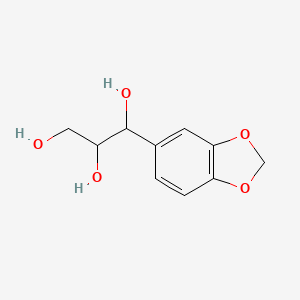

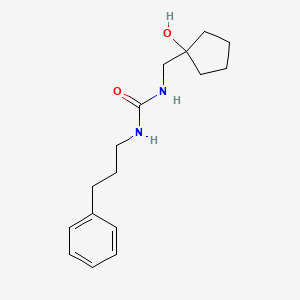

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical class that 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide belongs to. Isonicotinamide derivatives are of interest due to their biological activities, such as inhibition of xanthine oxidase, which is an enzyme involved in purine metabolism and associated with diseases like gout .

Synthesis Analysis

The synthesis of isonicotinamide derivatives, as described in the first paper, involves the introduction of various alkoxy and cyanophenyl groups to the isonicotinamide/nicotinamide scaffold . Although the specific synthesis of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide is not detailed, similar synthetic strategies could potentially be applied. The structure-activity relationship (SAR) analysis indicates that the isonicotinoyl moiety significantly influences the biological activity of these compounds .

Molecular Structure Analysis

The second paper discusses a co-crystal of isonicotinamide with 4-methoxybenzoic acid, which undergoes a phase transition at a specific temperature . This study provides insights into the molecular interactions and stability of isonicotinamide in a crystalline state. The molecular structure of isonicotinamide derivatives, including hydrogen bonding patterns and conformational preferences, is crucial for understanding their biological activity and physical properties .

Chemical Reactions Analysis

The research on isonicotinamide derivatives primarily focuses on their role as inhibitors of xanthine oxidase . The chemical reactivity of these compounds is influenced by the substituents on the isonicotinamide ring, which can affect the enzyme binding and inhibition potency. The Lineweaver-Burk plot analysis suggests that the derivatives can act as mixed-type inhibitors, indicating that they may bind to both the free enzyme and the enzyme-substrate complex .

Physical and Chemical Properties Analysis

The physical properties of isonicotinamide derivatives can be inferred from the co-crystal study, which shows a temperature-induced phase transition and the preservation of hydrogen bonding in different phases . The chemical properties, such as inhibitory potency against xanthine oxidase, are highlighted in the first paper, where the potency is compared to known inhibitors like allopurinol . The molecular modeling within this paper provides a reasonable explanation for the observed SARs, which is essential for understanding the physical and chemical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

The compound 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide is utilized in supramolecular chemistry for its ability to form co-crystals with other molecules, demonstrating the potential for creating novel molecular assemblies. For example, its interaction with cyclic carboxylic acids has been shown to produce co-crystals, highlighting its role in the exploration of co-crystallization phenomena and the design of molecular materials with specific properties. Such research offers insights into the structural versatility and adaptability of this compound when combined with various molecular partners, contributing to the development of materials with tailored characteristics (Lemmerer & Fernandes, 2012).

Enzyme Inhibition

Research into the inhibitory effects of derivatives of this compound on carbonic anhydrase isoenzymes highlights its potential therapeutic applications. Specifically, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, related to 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide, have been studied for their ability to inhibit human carbonic anhydrase isoenzymes, which are crucial in various physiological processes. These findings are significant for the development of new inhibitors that could be used in the treatment of diseases where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Crystal Engineering

The compound's application extends to crystal engineering, where it has been employed to investigate hydrogen bonding and supramolecular synthons in phenol-isonicotinamide adducts. Studies reveal its ability to form distinct supramolecular arrangements, contributing to our understanding of molecular self-assembly and the design of new crystalline materials. This research underscores the importance of specific molecular interactions in determining the structure and properties of crystal engineered materials (Vishweshwar et al., 2003).

Radiolabeling and Imaging

In the field of biomedical imaging, derivatives of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide have been synthesized and evaluated as potential positron emission tomography (PET) agents. Such research is crucial for the development of novel diagnostic tools, enabling the non-invasive exploration of biological processes at the molecular level. This work illustrates the compound's relevance to advancing imaging technologies, particularly for diseases like Alzheimer's, where specific enzyme targets are of interest (Gao et al., 2017).

Antitumor Potential

Explorations into the antitumor potential of isonicotinamide derivatives, including structures related to 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide, have led to the synthesis of compounds with promising activity. The development of such compounds as potential antitumor medicines underscores the therapeutic potential of this class of molecules, contributing to the ongoing search for more effective cancer treatments (Fedorov et al., 2001).

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-18(20-10-11-22-16-4-2-1-3-5-16)15-8-9-19-17(12-15)23-13-14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWJQQGYRBTKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)